molecular formula C7H3BrF2O B1626747 3-Bromo-4-fluorobenzoyl fluoride CAS No. 78239-65-3

3-Bromo-4-fluorobenzoyl fluoride

Cat. No. B1626747
CAS RN: 78239-65-3
M. Wt: 221 g/mol
InChI Key: AIOKJVVAYNKWQP-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzoyl fluoride is a chemical compound with the molecular formula C7H3BrF2O . It is a versatile compound with a wide range of applications in various fields such as chemistry, biology, medicine, and materials science.


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-fluorobenzoyl fluoride consists of a benzene ring substituted with a bromo group, a fluoro group, and a benzoyl fluoride group .

Scientific Research Applications

Fluorosulfonylation and Cycloaddition Chemistry

3-Bromo-4-fluorobenzoyl fluoride can potentially be involved in fluorosulfonylation processes, similar to 1-bromoethene-1-sulfonyl fluoride, which has been used as a unique reagent for regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).

Sensing Applications

Compounds with structural similarities to 3-Bromo-4-fluorobenzoyl fluoride have been utilized in the development of sensors. For example, mixed lanthanide metal-organic frameworks have been synthesized for the visual detection of fluoride ions using a smartphone (Zeng et al., 2019).

Catalytic Applications

In catalysis, sodium fluoride has been used as a catalyst for the synthesis of various organic compounds, suggesting that fluorine-containing reagents like 3-Bromo-4-fluorobenzoyl fluoride could have similar applications (Banothu et al., 2014).

Fluorimetric Analysis

The use of fluorinated compounds in fluorimetric analysis, like the fluorigenic reaction of amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, indicates potential research applications of 3-Bromo-4-fluorobenzoyl fluoride in analytical chemistry (Imai & Watanabe, 1981).

Synthesis of Fluoroalkenes

Research has shown the reversible C-F bond formation and the Au-catalyzed hydrofluorination of alkynes, highlighting the potential of fluorine-containing compounds in synthesizing fluoroalkenes (Akana et al., 2007).

Environmental and Biodegradation Studies

Studies on the biodegradation of fluorinated compounds, such as fluorobenzenes, indicate the environmental relevance of compounds like 3-Bromo-4-fluorobenzoyl fluoride and their interactions with biological systems (Carvalho et al., 2002).

Labeling in Medical Imaging

The direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution suggests that 3-Bromo-4-fluorobenzoyl fluoride could be valuable in medical imaging, particularly in PET scanning (Becaud et al., 2009).

Fluorination in Green Chemistry

The study of ionic liquids and their decomposition products, like 1-butyl-3-methylimidazolium fluoride, emphasizes the importance of fluorine-containing compounds in green chemistry and their potential hazards (Swatloski et al., 2003).

Cross-Coupling Reactions

Research on the synthesis of 4-18F-1-bromo-4-fluorobenzene for use in palladium-promoted cross-coupling reactions with organostannanes indicates potential applications of 3-Bromo-4-fluorobenzoyl fluoride in organic synthesis (Forngren et al., 1998).

Safety And Hazards

While specific safety data for 3-Bromo-4-fluorobenzoyl fluoride is not available, it’s important to handle all chemical compounds with care. General precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-4-fluorobenzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOKJVVAYNKWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513055
Record name 3-Bromo-4-fluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorobenzoyl fluoride

CAS RN

78239-65-3
Record name 3-Bromo-4-fluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,270 g (5 moles) of 4-chloro-3-bromo-benzoyl chloride, 1,150 g of tetramethylenesulphone and 315 g (7.5 moles) of anhydrous sodium fluoride were warmed for 5 hours to 210° C., while stirring. Thereafter, 435 g (7.5 moles) of anhydrous potassium fluoride, suspended in 1,150 g of tetramethylenesulphone, were added to the reaction mixture, and the latter was stirred for a further 7 hours at 210° C. The subsequent distillation gave 873 g (79% of theory) of 4-fluoro-3-bromobenzoyl fluoride (a starting material for Example 19).
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5 mol
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315 g
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435 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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